

A Technical Guide to the Spectroscopic Characterization of Imidazolidin-2-ones

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Compound of Interest

Compound Name: 1-Isopropylimidazolidin-2-one

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Introduction

This technical guide provides an in-depth overview of the spectroscopic data for imidazolidin-2-one, a foundational heterocyclic scaffold relevant in medicinal chemistry and drug development. Due to the limited availability of specific data for **1-isopropylimidazolidin-2-one**, this document utilizes imidazolidin-2-one as a representative compound to illustrate the characteristic spectroscopic features of this class of molecules. The principles and methodologies described herein are directly applicable to the analysis of its derivatives, including the target compound. This guide will cover nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering both data interpretation and generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for imidazolidin-2-one.

Table 1: ¹H NMR Spectroscopic Data for Imidazolidin-2-one

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.52	s	CH ₂

Note: The chemical shift of the N-H protons can be broad and its position is dependent on solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for Imidazolidin-2-one

Chemical Shift (δ) ppm	Assignment
~40.0	CH_2
~160.0	C=O

Table 3: IR Spectroscopic Data for Imidazolidin-2-one

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~2900	Medium	C-H Stretch
~1700	Strong	C=O Stretch (Amide I)
~1450	Medium	CH_2 Bend

Table 4: Mass Spectrometry Data for Imidazolidin-2-one

m/z	Interpretation
86	$[\text{M}]^+$ (Molecular Ion)

Note: The fragmentation pattern will show characteristic losses, such as the loss of CO.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like imidazolidin-2-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.[\[1\]](#)
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in a clean vial.[\[1\]](#)
 - Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate (typically around 4-5 cm).[\[1\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
- ^1H NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:

- Switch the spectrometer to the ^{13}C frequency.
- Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.[2]
- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[3]
 - Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal. This is essential to subtract the absorbance of atmospheric CO_2 and water vapor.[4]
 - Lower the ATR anvil to press the sample firmly against the crystal.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

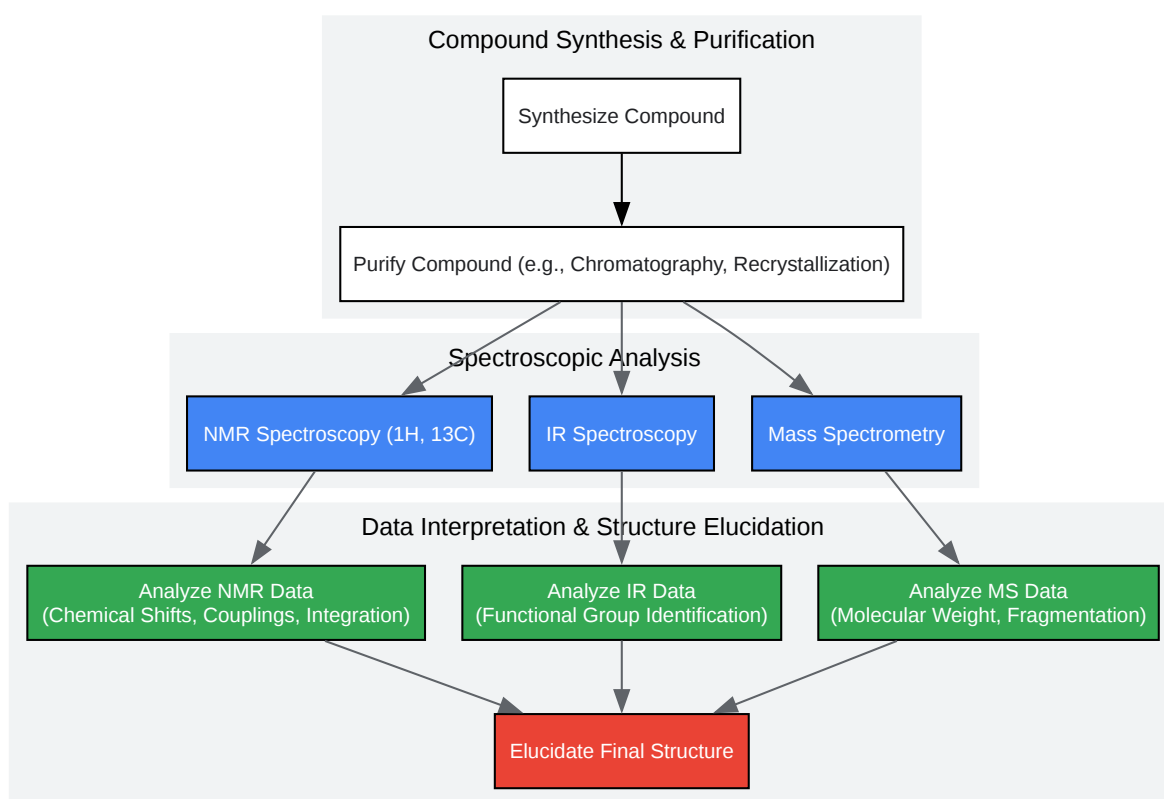
Objective: To determine the molecular weight and obtain information about the structure through fragmentation patterns.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.^[5]
- Ionization:
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^[5]
 - This causes the molecules to ionize, forming a molecular ion ($[M]^+$), and also induces fragmentation into smaller, charged fragments.^[6]
- Mass Analysis:
 - The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).^[6]
- Detection and Spectrum Generation:
 - A detector records the abundance of each ion.
 - The data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.



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Workflow for Spectroscopic Analysis of Organic Compounds

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